molecular formula C16H16ClN3O4 B5097470 [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone

Cat. No.: B5097470
M. Wt: 349.77 g/mol
InChI Key: KIEJRAWBFORARR-UHFFFAOYSA-N
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Description

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is a complex organic compound with a unique structure that combines a piperazine ring, a chloronitrophenyl group, and a methylfuran moiety

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c1-11-2-5-15(24-11)16(21)19-8-6-18(7-9-19)14-4-3-12(20(22)23)10-13(14)17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEJRAWBFORARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone is studied for its potential as a pharmacophore. It can be used to design new drugs with specific biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery programs. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The chloronitrophenyl group can interact with active sites, while the piperazine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone stands out due to its combination of a piperazine ring and a chloronitrophenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

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